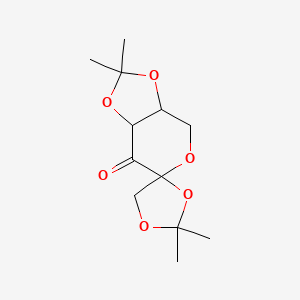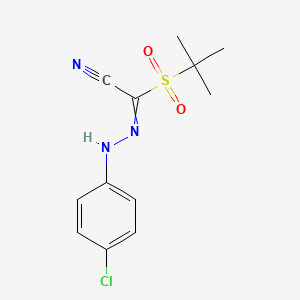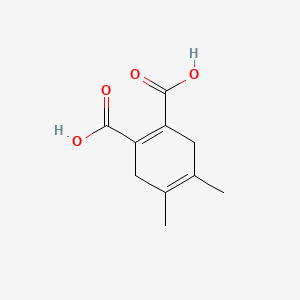
1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4,5-dimethyl-
Vue d'ensemble
Description
The compound "1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4,5-dimethyl-" is a derivative of cyclohexadiene with two carboxylic acid groups and additional methyl substituents on the ring. This structure is a key intermediate in various organic reactions and can be modified to produce a range of different chemical products.
Synthesis Analysis
The synthesis of derivatives of 1,4-cyclohexadiene can involve various catalytic and reductive processes. For instance, the asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes was achieved using zirconium-catalyzed reductive cyclization reactions, which demonstrates the versatility of cyclohexadiene derivatives in asymmetric synthesis . Additionally, organometallic derivatives such as cyclopentadienyl(1,4-dimethyl-1,4-diboracyclohexa-2,5-diene)cobalt have been synthesized, showcasing the ability to incorporate cyclohexadiene derivatives into complex organometallic frameworks .
Molecular Structure Analysis
The molecular structure of cyclohexadiene derivatives can be quite complex, as seen in the organometallic derivative cyclopentadienyl(1,4-dimethyl-1,4-diboracyclohexa-2,5-diene)cobalt. This compound forms red-orange monoclinic crystals, and its structure has been elucidated using X-ray crystallography, revealing bonding interactions between the cyclohexadiene ring and a metal atom .
Chemical Reactions Analysis
Cyclohexadiene derivatives undergo a variety of chemical reactions. For example, the bromination of 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid results in an unexpected aromatic product, 4,5-dimethylphthalic acid, due to the stability of the resulting aromatic system . This reaction is an example of how the reactivity of cyclohexadiene derivatives can lead to interesting and useful chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexadiene derivatives are influenced by their molecular structure. The presence of electron-donating groups, such as the trimethylsilyl groups in 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes, can enhance their reducing ability, as demonstrated in the reduction of metal chloride complexes to generate low-valent metal species . These properties are crucial for their application in catalytic reactions and the development of new materials.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H2,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHFKXRCTVOEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=C(C1)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404292 | |
| Record name | 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91061-82-4 | |
| Record name | 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



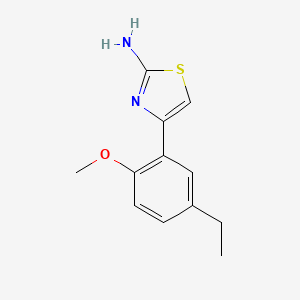

![6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1307626.png)
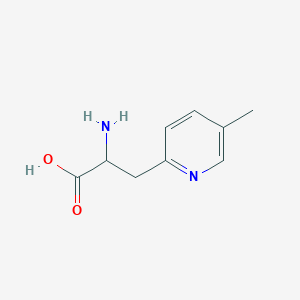
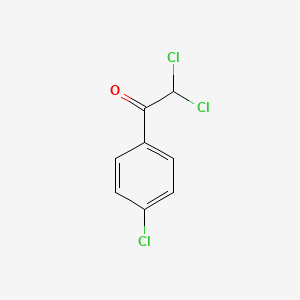
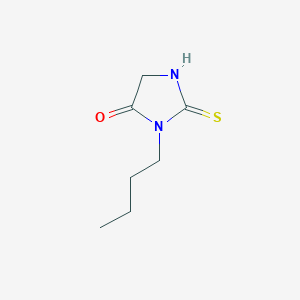
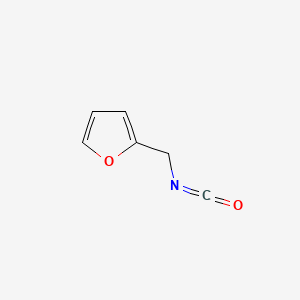
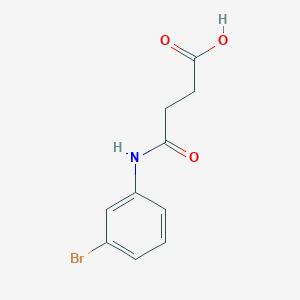
![4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde](/img/structure/B1307640.png)
